molecular formula C5H5NO3S B12882439 2-(Isoxazol-3-ylthio)acetic acid

2-(Isoxazol-3-ylthio)acetic acid

Cat. No.: B12882439
M. Wt: 159.17 g/mol
InChI Key: HUFATLRTOLIVNY-UHFFFAOYSA-N
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Description

2-(Isoxazol-3-ylthio)acetic acid is an organic compound that features an isoxazole ring attached to a thioacetic acid moiety Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The thioacetic acid moiety can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for 2-(Isoxazol-3-ylthio)acetic acid may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly catalysts and reagents to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(Isoxazol-3-ylthio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to introduce new groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized isoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Isoxazol-3-ylthio)acetic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thioacetic acid moiety can also participate in redox reactions, affecting cellular processes . The exact pathways and targets depend on the specific application and derivative of the compound.

Properties

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

2-(1,2-oxazol-3-ylsulfanyl)acetic acid

InChI

InChI=1S/C5H5NO3S/c7-5(8)3-10-4-1-2-9-6-4/h1-2H,3H2,(H,7,8)

InChI Key

HUFATLRTOLIVNY-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1SCC(=O)O

Origin of Product

United States

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